molecular formula C11H10N2O3 B8363737 (7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde

(7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetaldehyde

Cat. No. B8363737
M. Wt: 218.21 g/mol
InChI Key: VTXZVGBYKWGBJO-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A mixture of 7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinoxalinone (1.03 g, 4.75 mmol) and sodium periodate (4.68 g, 21.8 mmol) in 2-butanol (20 mL) and water (40 mL) was treated with osmium tetroxide (4% solution in water, 1.1 mL) and the mixture was stirred for 3.75 h. The butanol was evaporated and the residue was diluted with water and extracted with dichloromethane, then with dichloromethane/THF. The extracts were dried and evaporated, and the residue was chromatographed on silica eluted with 50-100% ethyl acetate/hexane to give the aldehyde (0.68 g, 66%).
Name
7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinoxalinone
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
catalyst
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([N:7]=[CH:8][C:9](=[O:16])[N:10]2[CH2:13][CH:14]=C)=[CH:5][CH:4]=1.I([O-])(=O)(=O)=[O:18].[Na+]>CC(O)CC.O.[Os](=O)(=O)(=O)=O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([N:7]=[CH:8][C:9](=[O:16])[N:10]2[CH2:13][CH:14]=[O:18])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinoxalinone
Quantity
1.03 g
Type
reactant
Smiles
COC1=CC=C2N=CC(N(C2=C1)CC=C)=O
Name
Quantity
4.68 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(CC)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.1 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The butanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica
WASH
Type
WASH
Details
eluted with 50-100% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
COC1=CC=C2N=CC(N(C2=C1)CC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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